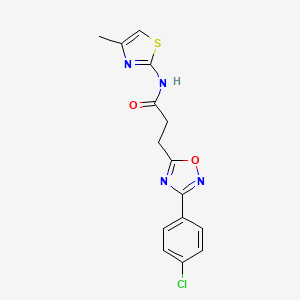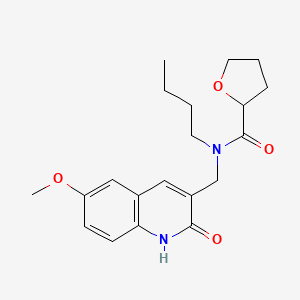
N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as CXCR7 antagonist, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a high affinity for CXCR7, a chemokine receptor that plays a crucial role in various physiological and pathological processes.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide involves the inhibition of this compound. This compound is a chemokine receptor that plays a crucial role in various physiological and pathological processes, including cancer metastasis, angiogenesis, and inflammation. By blocking the this compound receptor, this compound inhibits the migration and invasion of cancer cells and reduces inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the migration and invasion of cancer cells. In vivo studies have shown that it reduces tumor growth and metastasis in animal models. Additionally, this compound has been shown to reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is its high affinity for this compound. This allows for the selective inhibition of this receptor without affecting other chemokine receptors. Additionally, this compound has been shown to have low toxicity in animal models. One of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide. One area of research is the development of more potent and selective this compound antagonists. Another area of research is the investigation of the role of this compound in other pathological processes, such as autoimmune diseases and neurodegenerative diseases. Additionally, the development of new formulations of this compound with improved solubility and bioavailability could improve its therapeutic potential.
Conclusion
In conclusion, this compound is a promising small molecule with potential therapeutic applications in cancer treatment and inflammatory diseases. Its high affinity for this compound and low toxicity make it an attractive candidate for further research. The development of more potent and selective this compound antagonists and the investigation of the role of this compound in other pathological processes could lead to new therapeutic options for a range of diseases.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide involves several steps. The first step is the preparation of 4-methoxybenzohydrazide by reacting 4-methoxybenzoic acid with hydrazine hydrate. The second step involves the reaction of 4-methoxybenzohydrazide with ethyl chloroformate to form the corresponding ethyl ester. The third step is the reaction of the ethyl ester with 3-amino-5-cyclohexyl-1,2,4-oxadiazole to form N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)acetamide. Finally, the acetamide is converted to the benzamide by reacting it with benzoyl chloride.
Applications De Recherche Scientifique
N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied for its potential therapeutic applications. One of the main areas of research is its role in cancer treatment. This compound has been shown to be overexpressed in various types of cancer, including breast, lung, and prostate cancer. This compound has been shown to inhibit the migration and invasion of cancer cells by blocking the this compound receptor.
Propriétés
IUPAC Name |
N-cyclohexyl-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-17-13-11-15(12-14-17)20-24-22(28-25-20)19-10-6-5-9-18(19)21(26)23-16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIKREARJLNRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
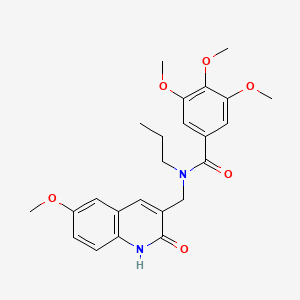

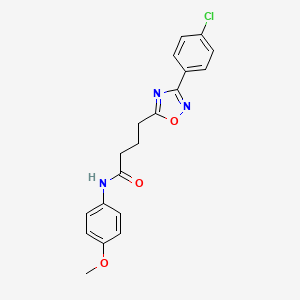

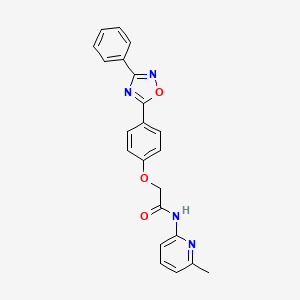
![N-(4-chloro-2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692190.png)
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7692195.png)
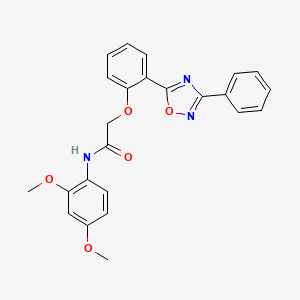
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692213.png)
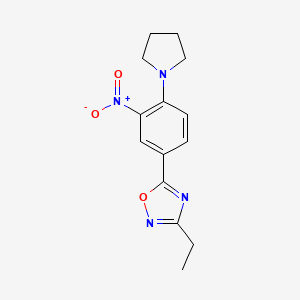

![N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide](/img/structure/B7692241.png)
